molecular formula C23H20N2O4S B2423819 4-{[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid CAS No. 457919-24-3

4-{[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid

Cat. No.: B2423819
CAS No.: 457919-24-3
M. Wt: 420.48
InChI Key: XMZALXKARQACDD-UHFFFAOYSA-N
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Description

4-{[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid is a complex organic compound with a unique structure that combines a thieno[2,3-d]pyrimidine core with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the thieno[2,3-d]pyrimidine core, followed by functionalization to introduce the propoxyphenyl and benzoic acid groups.

    Formation of Thieno[2,3-d]pyrimidine Core: This step often involves the cyclization of a suitable precursor, such as a thiophene derivative, with a nitrile or amidine under acidic or basic conditions.

    Introduction of Propoxyphenyl Group: The propoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a halogenated phenyl derivative reacts with a propoxy group in the presence of a base.

    Attachment of Benzoic Acid Moiety: The final step involves the coupling of the thieno[2,3-d]pyrimidine intermediate with a benzoic acid derivative, typically using a coupling reagent such as EDCI or DCC in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-{[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the thieno[2,3-d]pyrimidine core or the propoxyphenyl group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the thieno[2,3-d]pyrimidine core, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nitric acid, halogens, catalysts like iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, reduction can produce alcohols or amines, and substitution can introduce nitro or halogen groups.

Scientific Research Applications

4-{[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of organic semiconductors or other advanced materials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving the thieno[2,3-d]pyrimidine core.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-{[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of a target enzyme or receptor. The thieno[2,3-d]pyrimidine core is known to interact with various biological targets, potentially disrupting key pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one: Similar core structure but lacks the benzoic acid moiety.

    5-(4-Ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one: Similar core structure with an ethyl group instead of a propoxy group.

    5-(2,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one: Similar core structure with dimethyl groups on the phenyl ring.

Uniqueness

4-{[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid is unique due to the combination of the thieno[2,3-d]pyrimidine core with a propoxyphenyl group and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-2-11-29-18-9-7-16(8-10-18)19-13-30-21-20(19)22(26)25(14-24-21)12-15-3-5-17(6-4-15)23(27)28/h3-10,13-14H,2,11-12H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZALXKARQACDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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